molecular formula C11H11ClO B14402035 Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- CAS No. 84814-02-8

Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-

Cat. No.: B14402035
CAS No.: 84814-02-8
M. Wt: 194.66 g/mol
InChI Key: JWOMRJUXDXNXHJ-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butynyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- typically involves the reaction of 1-chloro-2-methylbenzene with 4-chloro-2-butyne in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, base, and reaction temperature are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Addition Reactions: The alkyne group in the compound can undergo addition reactions with halogens or hydrogen.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

    Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.

    Addition Reactions: Products include alkanes or alkenes depending on the degree of hydrogenation.

    Oxidation Reactions: Products include ketones or carboxylic acids.

Scientific Research Applications

Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as an electrophile, facilitating the formation of new chemical bonds. The benzene ring can participate in aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but with different substituents.

    Benzene, 1-butynyl-: Contains a butynyl group but lacks the chlorine substituent.

    1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a butynyl group.

Uniqueness

Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is unique due to the presence of both a 4-chloro-2-butynyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

84814-02-8

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

1-(4-chlorobut-2-ynoxy)-2-methylbenzene

InChI

InChI=1S/C11H11ClO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,8-9H2,1H3

InChI Key

JWOMRJUXDXNXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC#CCCl

Origin of Product

United States

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